molecular formula C10H11FO B3418010 3-(4-Fluorophenyl)cyclobutan-1-ol CAS No. 143589-43-9

3-(4-Fluorophenyl)cyclobutan-1-ol

Cat. No.: B3418010
CAS No.: 143589-43-9
M. Wt: 166.19 g/mol
InChI Key: QFJZHTFUDWUVBC-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)cyclobutan-1-ol is a cyclobutane-based compound featuring a hydroxyl group at position 1 and a 4-fluorophenyl substituent at position 3. Its molecular framework combines the steric strain of the cyclobutane ring with the electronic effects of the fluorine atom, making it a structurally unique molecule for pharmaceutical and synthetic applications. The compound has been synthesized via reactions involving boron reagents, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, under controlled conditions in dimethylformamide (DMF) .

Properties

IUPAC Name

3-(4-fluorophenyl)cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO/c11-9-3-1-7(2-4-9)8-5-10(12)6-8/h1-4,8,10,12H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFJZHTFUDWUVBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143589-43-9, 1184476-34-3
Record name (1s,3s)-3-(4-fluorophenyl)cyclobutanol
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Record name 3-(4-fluorophenyl)cyclobutan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Comparative Analysis of Substituent Effects on Activity (IC₅₀ Values)

Compound Name Substituents (Ring A/B) IC₅₀ (μM) Key Structural Features
Cardamonin (non-piperazine chalcone) Ring A: -OH (ortho, para); Ring B: None 4.35 High activity due to hydroxyl groups
2j ((E)-1-(4-bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone) Ring A: Br, I; Ring B: F 4.703 Bromine (A) and fluorine (B) enhance activity
2h ((E)-1-(4-chloro-2-hydroxy-5-iodophenyl)-3-(4-methoxyphenyl)propanone) Ring A: Cl, I; Ring B: OCH₃ 13.82 Lower electronegativity increases IC₅₀
2n ((E)-3-(4-fluorophenyl)-1-(2-hydroxy-5-iodo-4-methoxyphenyl)prop-2-en-1-one) Ring A: OCH₃, I; Ring B: F 25.07 Methoxy (A) reduces activity vs. F (B)
2p ((E)-1-(2-hydroxy-5-iodo-4-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one) Ring A: OCH₃, I; Ring B: OCH₃ 70.79 Methoxy (B) further reduces activity

Key Findings :

  • Electronegativity and Activity : Substitution with electronegative groups (e.g., F, Br) at the para position of aromatic rings correlates with lower IC₅₀ values (higher potency). For example, 2j (Br on Ring A, F on Ring B) exhibits an IC₅₀ of 4.703 μM, outperforming 2h (Cl on A, OCH₃ on B; IC₅₀ = 13.82 μM) .
  • Methoxy Substitution : Methoxy groups, being electron-donating, significantly reduce activity, as seen in 2p (IC₅₀ = 70.79 μM) compared to 2n (IC₅₀ = 25.07 μM), where fluorine on Ring B partially mitigates this effect .
Conformational and Crystallographic Comparisons
  • Dihedral Angles in Pyrazole Derivatives: Pyrazole analogs like 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde exhibit dihedral angles of ~4.6°–5.3° between the pyrazole and fluorophenyl rings, indicating near-planar conformations. In contrast, cyclobutan-1-ol derivatives may adopt more strained or non-planar geometries due to the four-membered ring .
  • Planarity vs. Perpendicularity : Isostructural thiazole-pyrazole hybrids (e.g., compounds 4 and 5 in ) show partial planarity, with one fluorophenyl group oriented perpendicularly. This contrasts with 3-(4-fluorophenyl)cyclobutan-1-ol, where the cyclobutane ring imposes distinct torsional constraints .
Pharmacological Context
  • Ezetimibe Analogs: Ezetimibe, a cholesterol absorption inhibitor, shares the 4-fluorophenyl motif but incorporates an azetidinone core. The cyclobutan-1-ol structure in this compound may offer different metabolic stability or binding affinities due to reduced ring strain compared to azetidinone .

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